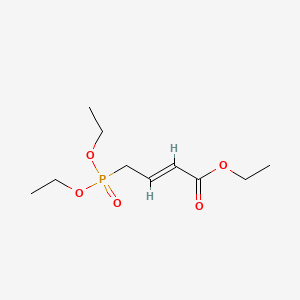

Triethyl 4-phosphonocrotonate

Description

The exact mass of the compound Triethyl 4-phosphonocrotonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100748. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Triethyl 4-phosphonocrotonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triethyl 4-phosphonocrotonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-4-diethoxyphosphorylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLODBXSCRTXFG-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42516-28-9, 10236-14-3 | |

| Record name | NSC100748 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triethyl 4-phosphonocrotonate, mixture of isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl (2E)-4-(diethoxyphosphoryl)but-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Triethyl 4-Phosphonocrotonate via Michaelis-Arbuzov Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triethyl 4-phosphonocrotonate, a valuable intermediate in organic synthesis, through the Michaelis-Arbuzov reaction. This document details the reaction mechanism, experimental protocols, and characterization of the final product, tailored for professionals in research and drug development.

Introduction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry, enabling the formation of a carbon-phosphorus bond.[1][2][3] This reaction typically involves the treatment of a trialkyl phosphite with an alkyl halide to generate a phosphonate.[1][2][3] Triethyl 4-phosphonocrotonate is a versatile building block, particularly in the synthesis of modified nucleosides and other biologically active molecules, making its efficient synthesis a topic of significant interest.

Reaction Mechanism

The synthesis of triethyl 4-phosphonocrotonate proceeds via the classical Michaelis-Arbuzov reaction mechanism. The reaction is initiated by the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of ethyl 4-bromocrotonate. This initial S\N2 reaction forms a quasi-phosphonium salt intermediate. Subsequently, the displaced bromide ion acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate in a second S\N2 step. This results in the formation of the final product, triethyl 4-phosphonocrotonate, and ethyl bromide as a volatile byproduct.[1][2]

Caption: General mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol

Materials:

-

Triethyl phosphite

-

Ethyl 4-bromocrotonate

-

Anhydrous solvent (e.g., toluene or xylenes), optional

-

Inert gas (e.g., Argon or Nitrogen)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Distillation apparatus for purification

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with ethyl 4-bromocrotonate and an excess of triethyl phosphite (typically 1.1 to 1.5 equivalents). The reaction can be performed neat (without solvent) or in a high-boiling anhydrous solvent. The apparatus is flushed with an inert gas.

-

Reaction: The mixture is heated to a temperature typically ranging from 120-160 °C.[2] The reaction progress can be monitored by observing the cessation of ethyl bromide evolution or by techniques such as thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess triethyl phosphite and the ethyl bromide byproduct are removed under reduced pressure. The crude triethyl 4-phosphonocrotonate is then purified by vacuum distillation.[4]

Caption: Generalized experimental workflow for the synthesis.

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | 156 | 0.969 | 1.413 |

| Ethyl 4-bromocrotonate | C₆H₉BrO₂ | 193.04 | 95-97 / 12 mmHg | 1.447 | 1.484 |

| Triethyl 4-phosphonocrotonate | C₁₀H₁₉O₅P | 250.23 | 135 / 0.4 mmHg | 1.128 | 1.455 |

Table 2: Spectroscopic Data for Triethyl 4-phosphonocrotonate

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~6.9 | ddt | J(H,H) ≈ 15.6, J(H,H) ≈ 7.0, J(P,H) ≈ 5.5 | -CH=CH-CO₂Et |

| ~5.9 | ddt | J(H,H) ≈ 15.6, J(H,H) ≈ 1.5, J(P,H) ≈ 22.0 | P-CH₂-CH= | |

| ~4.2 | q | J(H,H) ≈ 7.1 | -O-CH₂-CH₃ (ester) | |

| ~4.1 | qd | J(H,H) ≈ 7.1, J(P,H) ≈ 8.0 | -O-CH₂-CH₃ (phosphonate) | |

| ~2.7 | dd | J(H,H) ≈ 7.0, J(P,H) ≈ 22.0 | P-CH₂- | |

| ~1.3 | t | J(H,H) ≈ 7.1 | -O-CH₂-CH₃ (phosphonate) | |

| ~1.25 | t | J(H,H) ≈ 7.1 | -O-CH₂-CH₃ (ester) | |

| ¹³C NMR | ~165 | d | J(P,C) ≈ 6.0 | C=O |

| ~145 | d | J(P,C) ≈ 10.0 | -CH=CH-CO₂Et | |

| ~125 | d | J(P,C) ≈ 15.0 | P-CH₂-CH= | |

| ~62 | d | J(P,C) ≈ 6.0 | -O-CH₂- (phosphonate) | |

| ~60 | s | - | -O-CH₂- (ester) | |

| ~30 | d | J(P,C) ≈ 138.0 | P-CH₂- | |

| ~16 | d | J(P,C) ≈ 6.0 | -CH₃ (phosphonate) | |

| ~14 | s | - | -CH₃ (ester) | |

| ³¹P NMR | ~20 | s | - | - |

Note: The spectroscopic data is predicted based on known values for similar structures and may vary slightly.

Conclusion

The Michaelis-Arbuzov reaction provides a reliable and straightforward method for the synthesis of triethyl 4-phosphonocrotonate. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the desired product can be achieved. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

An In-Depth Technical Guide to Triethyl 4-Phosphonocrotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 4-phosphonocrotonate (CAS Number: 10236-14-3) is a versatile organophosphorus reagent with significant applications in organic synthesis and medicinal chemistry.[1][2] As a key building block, it is instrumental in the construction of complex molecular architectures, particularly through the Horner-Wadsworth-Emmons reaction, yielding predominantly (E)-alkenes with high stereoselectivity.[3][4] This technical guide provides a comprehensive overview of Triethyl 4-phosphonocrotonate, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in the development of therapeutic agents targeting key signaling pathways.

Chemical and Physical Properties

Triethyl 4-phosphonocrotonate is a colorless to pale yellow liquid.[5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Triethyl 4-Phosphonocrotonate

| Property | Value | Reference |

| CAS Number | 10236-14-3 | [2][6] |

| Molecular Formula | C₁₀H₁₉O₅P | [2] |

| Molecular Weight | 250.23 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 135 °C at 0.4 mmHg | [2] |

| Density | 1.128 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.455 | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Solubility | Information not readily available, but expected to be soluble in common organic solvents. | |

| Synonyms | 4-(Diethoxyphosphinyl)-2-butenoic acid ethyl ester, 4-Phosphonocrotonic acid triethyl ester | [2] |

Spectroscopic Data

While specific spectra for Triethyl 4-phosphonocrotonate are not widely available in public databases, the expected characteristic signals are outlined below based on its structure and data from analogous compounds.

-

¹H NMR: Expected signals would include triplets and quartets for the ethyl ester and ethoxy groups on the phosphorus atom, and complex multiplets for the vinyl and methylene protons of the crotonate backbone.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the sp² carbons of the double bond, the methylene carbon adjacent to the phosphorus atom, and the carbons of the ethyl groups are anticipated.

-

³¹P NMR: A single characteristic peak in the phosphonate region is expected.

-

Infrared (IR) Spectroscopy: Key absorption bands would be observed for the P=O (strong), C=O (strong, ester), C=C (medium), and C-O (strong) functional groups.[5]

Experimental Protocols

Synthesis of Triethyl 4-Phosphonocrotonate via the Michaelis-Arbuzov Reaction

The synthesis of Triethyl 4-phosphonocrotonate is typically achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[7][8]

Reaction Scheme:

References

- 1. chemimpex.com [chemimpex.com]

- 2. Triethyl 4-phosphonocrotonate, mixture of isomers technical grade, 90 10236-14-3 [sigmaaldrich.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]

- 5. Triethyl 4-phosphonocrotonate, 92%, predominantly trans 10 g | Buy Online [thermofisher.com]

- 6. parchem.com [parchem.com]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. Arbuzov Reaction [organic-chemistry.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of Triethyl 4-phosphonocrotonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of Triethyl 4-phosphonocrotonate, a key intermediate in various organic syntheses. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation in research and development settings.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for Triethyl 4-phosphonocrotonate. These predictions are based on the analysis of its constituent chemical moieties: the ethyl crotonate group and the diethyl phosphonate group. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| P-CH₂- (a) | ~2.7 - 2.9 | ddt | J(H,H) ≈ 7.0, J(P,H) ≈ 22.0, J(H,H) ≈ 2.0 | 2H |

| =CH-CH₂-P (b) | ~6.8 - 7.1 | dt | J(H,H) ≈ 15.0, J(H,H) ≈ 7.0 | 1H |

| O=C-CH= (c) | ~5.8 - 6.1 | dt | J(H,H) ≈ 15.0, J(H,H) ≈ 2.0 | 1H |

| O-CH₂-CH₃ (d) | ~4.1 - 4.3 | q | J(H,H) ≈ 7.1 | 2H |

| P-O-CH₂-CH₃ (e) | ~4.0 - 4.2 | q | J(H,H) ≈ 7.0 | 4H |

| O-CH₂-CH₃ (f) | ~1.2 - 1.4 | t | J(H,H) ≈ 7.1 | 3H |

| P-O-CH₂-CH₃ (g) | ~1.2 - 1.4 | t | J(H,H) ≈ 7.0 | 6H |

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a general methodology for acquiring the ¹H NMR spectrum of Triethyl 4-phosphonocrotonate.

1. Sample Preparation:

-

Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this type of compound.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of Triethyl 4-phosphonocrotonate in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Filtration: Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

-

Field Strength: A spectrometer with a field strength of 300 MHz or higher is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure complete relaxation of the protons between scans.

-

Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 8-16 scans should provide a good signal-to-noise ratio.

4. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking and Referencing: Identify the chemical shift of each peak and reference the spectrum to the internal standard (TMS at 0.00 ppm).

Visualizations

The following diagrams illustrate the key relationships and workflows associated with the ¹H NMR analysis of Triethyl 4-phosphonocrotonate.

Caption: Molecular structure of Triethyl 4-phosphonocrotonate showing proton environments and coupling interactions.

In-Depth Technical Guide: ³¹P NMR Analysis of Triethyl 4-phosphonocrotonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) analysis of triethyl 4-phosphonocrotonate. This document outlines expected NMR parameters, detailed experimental protocols, and the likely synthetic pathway for this compound, offering valuable insights for researchers in organic synthesis and drug development.

Data Presentation: ³¹P NMR Parameters

| Parameter | Expected Value | Rationale and Remarks |

| Chemical Shift (δ) | 18 - 25 ppm | The phosphorus atom is in a phosphonate ester environment. Alkyl phosphonates typically resonate in this downfield region relative to the 85% H₃PO₄ standard. The presence of the conjugated system may slightly influence the chemical shift. |

| Multiplicity | Triplet of quartets (in ¹H-coupled spectrum) | In a proton-coupled ³¹P NMR spectrum, the phosphorus signal would be split by the adjacent methylene protons (-P(O)-CH₂-) into a triplet. Each peak of this triplet would be further split into quartets by the protons of the two ethoxy groups (-O-CH₂-CH₃). In a proton-decoupled spectrum, a singlet would be observed. |

| ³J(P,H) Coupling | 5 - 10 Hz | This represents the three-bond coupling between the phosphorus nucleus and the protons of the ethoxy groups. |

| ²J(P,H) Coupling | ~20 Hz | This represents the two-bond coupling between the phosphorus nucleus and the adjacent methylene protons. |

Experimental Protocols

A standard protocol for acquiring a high-quality ³¹P NMR spectrum of triethyl 4-phosphonocrotonate is detailed below. This protocol is adaptable to most modern NMR spectrometers.

1. Sample Preparation

-

Analyte: Triethyl 4-phosphonocrotonate (approximately 10-20 mg).

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for organophosphorus compounds. Other aprotic deuterated solvents like DMSO-d₆ can also be used.[1] The choice of solvent can slightly influence the chemical shift.

-

Procedure:

-

Dissolve the triethyl 4-phosphonocrotonate sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

-

If a quantitative analysis is required, a suitable internal standard can be added. For ³¹P NMR, a compound with a known chemical shift that does not overlap with the analyte signal, such as triphenyl phosphate, can be used.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Nucleus: ³¹P

-

Frequency: The resonance frequency will depend on the magnetic field strength of the spectrometer (e.g., approximately 162 MHz on a 400 MHz spectrometer).

-

Referencing: The chemical shifts are typically referenced externally to 85% phosphoric acid (H₃PO₄) at 0 ppm.[2]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is usually sufficient.

-

Decoupling: For a simplified spectrum showing a single peak, proton decoupling (e.g., Waltz-16) should be employed.[3] To observe the coupling to protons, the decoupler should be turned off.

-

Acquisition Time (at): Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds is generally adequate for routine spectra. For quantitative measurements, a longer relaxation delay (5-7 times the longest T₁) is necessary to ensure full relaxation of the phosphorus nucleus.

-

Number of Scans (ns): This will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

-

Spectral Width (sw): A spectral width of 200-250 ppm is usually sufficient to cover the range of common organophosphorus compounds.

-

3. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum by setting the peak of the external 85% H₃PO₄ standard to 0 ppm. If an internal standard is used, reference the spectrum to its known chemical shift.

Mandatory Visualizations

Synthesis of Triethyl 4-phosphonocrotonate

Triethyl 4-phosphonocrotonate is commonly synthesized via the Horner-Wadsworth-Emmons (HWE) reaction.[2][4][5][6] This reaction involves the olefination of an aldehyde with a phosphonate carbanion.

Caption: Horner-Wadsworth-Emmons synthesis of Triethyl 4-phosphonocrotonate.

Experimental Workflow for ³¹P NMR Analysis

The logical flow for the analysis of triethyl 4-phosphonocrotonate by ³¹P NMR is a systematic process from sample preparation to final data interpretation.

Caption: Workflow for the ³¹P NMR analysis of Triethyl 4-phosphonocrotonate.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Triethyl 4-phosphonocrotonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected infrared (IR) spectroscopy data for Triethyl 4-phosphonocrotonate. Due to the absence of a publicly available experimental spectrum, this guide presents a theoretical framework based on the characteristic absorption frequencies of its constituent functional groups. It also outlines a standard experimental protocol for obtaining an IR spectrum and a workflow for spectral analysis.

Data Presentation: Expected Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for Triethyl 4-phosphonocrotonate. The molecule's structure encompasses several key functional groups: an α,β-unsaturated ester, a phosphonate group, and alkyl chains. The predicted wavenumbers are based on established correlation tables.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3100-3000 | Medium | C-H Stretch | =C-H (vinylic) |

| ~3000-2850 | Medium-Strong | C-H Stretch | -C-H (alkane) |

| ~1730-1715 | Strong | C=O Stretch | α,β-unsaturated ester |

| ~1680-1640 | Medium | C=C Stretch | Alkene |

| ~1470-1450 | Medium | C-H Bend | -CH₂- (scissoring) |

| ~1370-1350 | Medium | C-H Bend | -CH₃ (rocking) |

| ~1320-1000 | Strong | C-O Stretch | Ester |

| ~1250-1150 | Strong | P=O Stretch | Phosphonate |

| ~1050-950 | Strong | P-O-C Stretch | Phosphonate |

| ~1000-650 | Strong | =C-H Bend | Alkene |

Experimental Protocols: Obtaining the IR Spectrum

A standard procedure for acquiring the infrared spectrum of a liquid sample like Triethyl 4-phosphonocrotonate using a Fourier Transform Infrared (FTIR) spectrometer is detailed below.

Objective: To obtain a high-resolution infrared spectrum of neat Triethyl 4-phosphonocrotonate.

Materials:

-

Triethyl 4-phosphonocrotonate sample

-

FTIR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)

-

Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)

-

Alternatively, salt plates (NaCl or KBr) for thin-film analysis

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lens paper

Methodology using an ATR accessory (Recommended for liquids):

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample chamber should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum:

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This involves scanning without the sample present, and it serves to measure the instrument's response and the ambient atmospheric conditions, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a single drop of Triethyl 4-phosphonocrotonate onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample.

-

-

Spectrum Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other processing functions available in the software.

-

-

Cleaning:

-

Retract the press and thoroughly clean the ATR crystal surface with a solvent-dampened soft tissue to remove all traces of the sample.

-

Mandatory Visualization: Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting an infrared spectrum.

Caption: Workflow for Infrared (IR) Spectroscopy Analysis.

Mass spectrometry fragmentation of Triethyl 4-phosphonocrotonate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Triethyl 4-phosphonocrotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of Triethyl 4-phosphonocrotonate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a predictive analysis based on established fragmentation principles of organophosphorus esters, particularly phosphonates.[1][2] This guide offers a proposed fragmentation pathway, quantitative data for predicted ions, a detailed experimental protocol for analysis, and workflow visualizations to aid researchers in the structural elucidation of this and related molecules.

Introduction

Triethyl 4-phosphonocrotonate is an organophosphorus compound featuring a diethyl phosphonate group attached to an ethyl crotonate backbone. Its chemical formula is (C₂H₅O)₂P(O)CH₂CH=CHCO₂C₂H₅, with a molecular weight of 250.23 g/mol .[3][4] Understanding the fragmentation behavior of such molecules under mass spectrometry is crucial for their identification, structural verification, and for metabolic or degradation studies in various matrices.

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for analyzing non-volatile and thermally labile compounds like phosphonates.[1] Tandem mass spectrometry (MS/MS) provides further structural detail by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation patterns are governed by the chemical structure of the analyte, with cleavages occurring at the most labile bonds and often involving characteristic rearrangements.[5][6]

This guide will focus on the predicted fragmentation in positive-ion ESI-MS/MS, starting with the protonated molecule, [M+H]⁺.

Predicted Fragmentation Pathways

Under positive-ion ESI conditions, Triethyl 4-phosphonocrotonate is expected to form a protonated precursor ion, [M+H]⁺, at an m/z of 251.24. Collision-Induced Dissociation (CID) of this precursor is predicted to initiate several characteristic fragmentation pathways, primarily involving the diethyl phosphonate and ethyl ester moieties.

The dominant fragmentation mechanisms for phosphonates include:

-

Neutral loss of ethylene (C₂H₄): A common pathway for ethoxy groups on the phosphorus atom, proceeding through a six-membered ring transition state, often referred to as a McLafferty-type rearrangement.

-

Cleavage of the P-C bond: Fission of the bond connecting the phosphorus atom to the crotonate chain.

-

Cleavage at the ester group: Fragmentation adjacent to the carbonyl group of the ethyl ester.[7]

These principles lead to a cascade of fragmentation events, generating a series of diagnostic product ions. The proposed primary fragmentation pathway is visualized below.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 3. 4-膦酰丁烯酸三乙酯,异构体混合物 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Triethyl 4-phosphonocrotonate, mixture of isomers technical grade, 90 10236-14-3 [sigmaaldrich.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Fragmentation mechanisms in mass spectrometry of organophosphorus compounds: implications for analysis in chemical weapons convention framework | Semantic Scholar [semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of Triethyl 4-phosphonocrotonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Triethyl 4-phosphonocrotonate, a key reagent in modern organic synthesis. It includes detailed experimental protocols, tabulated data for easy reference, and diagrams to illustrate core concepts and workflows.

Introduction

Triethyl 4-phosphonocrotonate (CAS No. 10236-14-3) is an organophosphorus compound widely utilized as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This reaction is a cornerstone of synthetic organic chemistry, enabling the stereoselective formation of carbon-carbon double bonds, typically yielding the thermodynamically favored (E)-alkene.[1] The versatility and reliability of the HWE reaction have made Triethyl 4-phosphonocrotonate an indispensable tool for constructing complex molecular architectures found in natural products, pharmaceuticals, and agricultural chemicals.[3] Its ability to react with aldehydes and ketones under relatively mild conditions, coupled with the straightforward removal of its water-soluble phosphate byproduct, offers significant advantages over the traditional Wittig reaction.[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of Triethyl 4-phosphonocrotonate are summarized below. The data presented is for the technical grade product, which is typically a mixture of isomers.

Table 1: Physical Properties of Triethyl 4-phosphonocrotonate

| Property | Value | Reference(s) |

| CAS Number | 10236-14-3 | [2] |

| Molecular Formula | C₁₀H₁₉O₅P | [2] |

| Molecular Weight | 250.23 g/mol | |

| Appearance | Clear, light yellow liquid | [4][5] |

| Boiling Point | 135 °C at 0.4 mmHg | |

| Density | 1.128 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.455 | |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Table 2: Chemical and Safety Information

| Property | Value | Reference(s) |

| Synonyms | 4-(Diethoxyphosphinyl)-2-butenoic acid ethyl ester, 4-Phosphonocrotonic acid triethyl ester | [2] |

| Linear Formula | (C₂H₅O)₂P(O)CH₂CH=CHCO₂C₂H₅ | [2] |

| Primary Application | Reagent for C-C Bond Formation (Horner-Wadsworth-Emmons Reaction) | |

| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | |

| Signal Word | Warning |

Chemical Reactivity and the Horner-Wadsworth-Emmons Reaction

The principal chemical utility of Triethyl 4-phosphonocrotonate lies in its function as a stabilized phosphonate ylide precursor for the Horner-Wadsworth-Emmons (HWE) reaction. This reaction facilitates the creation of α,β-unsaturated esters from aldehydes and ketones.

The reaction mechanism proceeds via three key steps:

-

Deprotonation: A base abstracts the acidic α-proton from the phosphonate to form a nucleophilic phosphonate carbanion (ylide).[1]

-

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming diastereomeric betaine-like intermediates. This step is typically the rate-limiting step.[1]

-

Elimination: The intermediate collapses to form an oxaphosphetane, which then fragments to yield the alkene and a water-soluble dialkyl phosphate salt. This elimination is generally stereoselective, favoring the formation of the (E)-alkene due to thermodynamic stability.[1]

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols

Detailed methodologies for the synthesis of Triethyl 4-phosphonocrotonate and its subsequent use in a typical olefination reaction are provided below.

Synthesis of Triethyl 4-phosphonocrotonate via Michaelis-Arbuzov Reaction

This protocol describes a plausible synthesis route based on the well-established Michaelis-Arbuzov reaction, a standard method for preparing phosphonates. The reaction involves the treatment of a trialkyl phosphite with an alkyl halide.

Materials:

-

Triethyl phosphite

-

Ethyl 4-bromocrotonate

-

High-boiling point, inert solvent (e.g., toluene or xylene)

-

Reaction vessel with reflux condenser, thermometer, and nitrogen inlet

-

Vacuum distillation apparatus

Procedure:

-

Setup: Assemble a flame-dried reaction vessel equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Charging Reactants: Charge the reaction vessel with triethyl phosphite (1.0 equivalent).

-

Heating: Heat the triethyl phosphite to approximately 140-150 °C.

-

Addition of Alkyl Halide: Add ethyl 4-bromocrotonate (1.0 equivalent) dropwise to the heated triethyl phosphite over 2-3 hours. The reaction is exothermic; control the addition rate to maintain a steady temperature. Bromoethane is evolved as a byproduct.

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at 150 °C for an additional 2-4 hours, or until the evolution of bromoethane ceases. Monitor the reaction progress by TLC or ³¹P NMR.

-

Purification: Cool the reaction mixture to room temperature. Purify the crude Triethyl 4-phosphonocrotonate by vacuum distillation (e.g., ~135 °C at 0.4 mmHg) to remove unreacted starting materials and byproducts.

Horner-Wadsworth-Emmons Olefination Protocol

This protocol outlines a general procedure for the reaction of Triethyl 4-phosphonocrotonate with an aldehyde to form a diene ester.

Materials:

-

Triethyl 4-phosphonocrotonate (1.1 equivalents)

-

Aldehyde (1.0 equivalent)

-

Base (e.g., Sodium hydride (NaH, 60% dispersion in mineral oil), 1.1 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Quenching solution (e.g., saturated aqueous ammonium chloride, NH₄Cl)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous Sodium sulfate, Na₂SO₄)

-

Flame-dried round-bottom flask, syringes, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Preparation of Ylide:

-

To a flame-dried flask under a nitrogen atmosphere, add NaH (1.1 eq).

-

Wash the NaH with anhydrous hexanes (2x) to remove mineral oil, then carefully decant the hexanes.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of Triethyl 4-phosphonocrotonate (1.1 eq) in anhydrous THF to the NaH suspension via syringe.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution stops. The solution should become clear or translucent.[6]

-

-

Reaction with Aldehyde:

-

Workup and Purification:

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.[6]

-

Partition the mixture between ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[6]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-alkene product.

-

Caption: Experimental workflow for a typical Horner-Wadsworth-Emmons reaction.

Spectroscopic Data

Detailed experimental spectroscopic data for Triethyl 4-phosphonocrotonate is not widely available in public spectral databases. However, one supplier confirms that the infrared spectrum of their product conforms to the expected structure.[4] For definitive characterization, it is recommended that researchers acquire ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and high-resolution mass spectrometry data.

Table 3: Expected Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to ethyl groups (triplets and quartets), vinylic protons (doublets and multiplets), and methylene protons adjacent to the phosphorus atom (doublet of doublets). |

| ¹³C NMR | Resonances for carbonyl carbon, vinylic carbons, methylene carbon coupled to phosphorus, and ethyl group carbons. |

| ³¹P NMR | A single resonance in the typical range for phosphonates. |

| IR Spectroscopy | Characteristic absorptions for C=O (ester), C=C (alkene), P=O (phosphonate), and C-O bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Triethyl 4-phosphonocrotonate, mixture of isomers technical grade, 90 10236-14-3 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Triethyl 4-phosphonocrotonate, 92%, predominantly trans 10 g | Request for Quote [thermofisher.com]

- 5. parchem.com [parchem.com]

- 6. benchchem.com [benchchem.com]

Stability and Storage Conditions for Triethyl 4-phosphonocrotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Triethyl 4-phosphonocrotonate. Understanding the stability profile of this reagent is critical for ensuring its integrity, and reproducibility in research and development, and for maintaining its shelf-life in storage. This document outlines the key factors influencing its stability, potential degradation pathways, and provides a general protocol for stability assessment.

Introduction to Triethyl 4-phosphonocrotonate

Triethyl 4-phosphonocrotonate is a versatile synthetic intermediate, widely employed in the Horner-Wadsworth-Emmons reaction to construct α,β-unsaturated esters. Its application spans various fields, including the synthesis of natural products, pharmaceuticals, and agrochemicals. The purity and stability of Triethyl 4-phosphonocrotonate are paramount for the success of these synthetic endeavors.

Factors Affecting Stability

The stability of Triethyl 4-phosphonocrotonate, like many organophosphorus esters, is primarily influenced by temperature, moisture (hydrolysis), and light.

Hydrolysis: The presence of water can lead to the hydrolysis of both the phosphonate and the carboxylate ester functionalities of Triethyl 4-phosphonocrotonate. The rate of hydrolysis is typically dependent on the pH of the solution. Acidic or basic conditions can catalyze the hydrolysis of the ester bonds.[3] Studies on triethyl phosphate, a related compound, have shown that hydrolysis can occur, although it is a slow process under neutral conditions.[4][5]

Light: Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of organophosphorus compounds.[6][7][8] The energy from the light can be absorbed by the molecule, leading to the formation of reactive species and subsequent degradation. To mitigate this, the compound should be stored in light-resistant containers.

Potential Degradation Pathways

The primary degradation pathway for Triethyl 4-phosphonocrotonate is expected to be hydrolysis of the ester linkages. This can occur at both the phosphonate and the carboxylate ester groups, leading to the formation of the corresponding phosphonic acid and carboxylic acid derivatives.

-

Hydrolysis of the Phosphonate Ester: The two ethoxy groups on the phosphorus atom can be sequentially hydrolyzed to yield the monoethyl ester and then the fully hydrolyzed 4-phosphonocrotonic acid.

-

Hydrolysis of the Carboxylate Ester: The ethyl ester of the crotonate moiety can be hydrolyzed to the corresponding carboxylic acid.

The ultimate degradation product under complete hydrolysis would be 4-phosphonocrotonic acid. It is important to note that the presence of impurities or contaminants can potentially catalyze or alter these degradation pathways.

Recommended Storage Conditions

To ensure the long-term stability and integrity of Triethyl 4-phosphonocrotonate, the following storage conditions are recommended based on available safety data sheets and general laboratory practice for organophosphorus reagents:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[9] Recommended storage temperature is often room temperature, as indicated by some suppliers.[9] Avoid elevated temperatures. | Minimizes thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and moisture-driven hydrolysis. |

| Container | Store in a tightly sealed, light-resistant container (e.g., amber glass bottle). | Protects from moisture and light-induced degradation. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids chemical reactions that could degrade the compound. |

Quantitative Stability Data

Specific quantitative stability data for Triethyl 4-phosphonocrotonate is limited in publicly available literature. The table below summarizes key stability-related physical properties and provides a template for the types of data that would be determined in a formal stability study.

| Parameter | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [9] |

| Boiling Point | 135 °C at 0.4 mmHg | [9][10] |

| Density | 1.128 g/mL at 25 °C | [9][10] |

| Refractive Index | n20/D 1.455 | [9][10] |

| Flash Point | 113 °C (closed cup) | [10] |

| Hydrolytic Stability | Data not available. Expected to be susceptible to hydrolysis under acidic or basic conditions. | |

| Thermal Stability | Data not available. Combustible liquid. | [10] |

| Photostability | Data not available. As a general precaution for organophosphorus compounds, protection from light is recommended. |

Experimental Protocol for Stability Testing

The following is a general experimental protocol for assessing the stability of Triethyl 4-phosphonocrotonate, based on the principles outlined in the ICH guidelines for stability testing of new drug substances.[11][12][13][14][15]

Objective: To evaluate the stability of Triethyl 4-phosphonocrotonate under various environmental conditions (temperature, humidity, and light) over a defined period.

Materials:

-

Triethyl 4-phosphonocrotonate (at least three different batches if possible).

-

Inert, tightly sealed, and light-resistant containers.

-

Stability chambers with controlled temperature and humidity.

-

Photostability chamber with a light source conforming to ICH Q1B guidelines.

-

Analytical instrumentation for purity assessment (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector).

-

Instrumentation for characterization of degradation products (e.g., GC-MS or LC-MS).

Methodology:

-

Initial Characterization:

-

Perform a complete analysis of the initial samples of Triethyl 4-phosphonocrotonate for identity, purity (assay), and physical appearance. This will serve as the time-zero data point.

-

-

Sample Preparation and Storage:

-

Aliquot the Triethyl 4-phosphonocrotonate from each batch into the appropriate containers.

-

Place the samples in the stability chambers under the following conditions (as per ICH guidelines):

-

Long-term stability: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated stability: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

For photostability testing, expose a sample to light conditions as specified in ICH Q1B. A dark control sample should be stored under the same conditions but protected from light.

-

-

Time Points for Testing:

-

Long-term stability: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated stability: 0, 3, and 6 months.

-

Photostability: After the exposure period as defined by ICH Q1B.

-

-

Analytical Testing:

-

At each time point, remove the samples from the stability chambers and allow them to equilibrate to ambient conditions.

-

Perform the following analytical tests:

-

Appearance: Visual inspection for any changes in color or clarity.

-

Assay: Quantitative determination of the amount of Triethyl 4-phosphonocrotonate remaining using a validated stability-indicating GC or HPLC method.

-

Degradation Products: Identify and quantify any degradation products formed. The analytical method should be capable of separating the main compound from its degradation products.

-

-

-

Data Analysis:

-

Tabulate the results for appearance, assay, and degradation products at each time point and storage condition.

-

Analyze any trends in the data to determine the rate of degradation.

-

From the stability data, establish a recommended re-test period or shelf life and appropriate storage conditions.

-

Visualizations

Caption: Factors influencing the stability of Triethyl 4-phosphonocrotonate.

Caption: Experimental workflow for stability testing of Triethyl 4-phosphonocrotonate.

References

- 1. Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO2 of Epoxy Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. cdmf.org.br [cdmf.org.br]

- 5. researchgate.net [researchgate.net]

- 6. Photocatalytic degradation of organophosphate and phosphonoglycine pesticides using TiO2 immobilized on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photocatalytic Degradation of Organophosphates Using Nanocrystalline ZnO Synthesized by Modified Sonochemical Method [mdpi.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. chemimpex.com [chemimpex.com]

- 10. Triethyl 4-phosphonocrotonat, Isomermischung technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. database.ich.org [database.ich.org]

- 14. ICH Official web site : ICH [ich.org]

- 15. Ich guideline for stability testing | PPTX [slideshare.net]

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Triethyl 4-phosphonocrotonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Horner-Wadsworth-Emmons (HWE) reaction utilizing Triethyl 4-phosphonocrotonate. This versatile reagent is instrumental in the stereoselective synthesis of conjugated dienes, which are key structural motifs in numerous biologically active molecules and pharmaceutical agents.

The Horner-Wadsworth-Emmons reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1] Key benefits include the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct, simplifying product purification.[2] Triethyl 4-phosphonocrotonate is particularly useful for the synthesis of (E,E)-conjugated dienoates, which are precursors to a variety of complex molecules, including GPR40 agonists and mGlu4R modulators.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the phosphonate ester by a base to form a nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, which is the rate-limiting step, to form a diastereomeric mixture of β-alkoxyphosphonate intermediates. These intermediates subsequently undergo elimination of a dialkyl phosphate salt to furnish the alkene product. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[3][4]

Applications in Drug Development

Triethyl 4-phosphonocrotonate is a valuable reagent in the synthesis of precursors for various therapeutic targets. Notably, it has been employed in the synthesis of orally bioavailable GPR40 agonists and mGlu4R agonists.[2]

GPR40 Signaling Pathway in Insulin Secretion:

G-protein-coupled receptor 40 (GPR40) is a promising target for the treatment of type 2 diabetes. Its activation in pancreatic β-cells by free fatty acids or synthetic agonists leads to glucose-stimulated insulin secretion.

mGlu4R Signaling Pathway in Neurotransmission:

Metabotropic glutamate receptor 4 (mGlu4R) is a Gi/o-coupled receptor that plays a crucial role in modulating neurotransmission. Positive allosteric modulators (PAMs) of mGlu4R, such as ADX88178, are being investigated for the treatment of neurological and psychiatric disorders.

Experimental Protocols

The following are representative protocols for the Horner-Wadsworth-Emmons reaction using Triethyl 4-phosphonocrotonate with aromatic and aliphatic aldehydes.

Protocol 1: Reaction with Aromatic Aldehydes (e.g., Cinnamaldehyde)

This protocol is adapted from the reaction of triethyl phosphonoacetate with cinnamaldehyde and is expected to produce ethyl (2E,4E)-5-phenylpenta-2,4-dienoate with high (E,E)-selectivity.[5]

Materials:

-

Triethyl 4-phosphonocrotonate

-

Cinnamaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous 1,2-dimethoxyethane (DME)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 to 1.5 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous DME to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of Triethyl 4-phosphonocrotonate (1.0 to 1.2 equivalents) in anhydrous DME to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

-

Cool the resulting ylide solution to 0 °C.

-

Add a solution of cinnamaldehyde (1.0 equivalent) in anhydrous DME dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with Aliphatic Aldehydes (e.g., Propanal)

This protocol is a general procedure for the reaction of Triethyl 4-phosphonocrotonate with aliphatic aldehydes to produce the corresponding (E,E)-dienoates.

Materials:

-

Triethyl 4-phosphonocrotonate

-

Propanal

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Follow steps 1-6 of Protocol 1, substituting anhydrous THF for DME.

-

Add a solution of propanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Follow the workup and purification steps 9-12 from Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for the Horner-Wadsworth-Emmons reaction. While specific data for Triethyl 4-phosphonocrotonate is limited in the literature, the data for the closely related triethyl phosphonoacetate provides a strong indication of the expected high yields and (E)-selectivity.

Table 1: HWE Reaction with Aromatic Aldehydes

| Entry | Aldehyde | Base (equiv.) | Solvent | Conditions | Product | Yield (%) | E/Z Ratio | Reference |

| 1 | Benzaldehyde | NaH (1.1) | THF | 0 °C to rt, 2 h | Ethyl cinnamate | 95 | >98:2 | [6] |

| 2 | 4-Chlorobenzaldehyde | NaH (1.1) | DME | rt, 12 h | Ethyl 4-chlorocinnamate | 92 | >95:5 | [6] |

| 3 | Cinnamaldehyde | NaH (1.1) | DME | 0 °C to rt, 1 h | Ethyl 5-phenyl-2,4-pentadienoate | ~90 (est.) | >95:5 (E,E) | [5] |

Table 2: HWE Reaction with Aliphatic Aldehydes

| Entry | Aldehyde | Base (equiv.) | Solvent | Conditions | Product | Yield (%) | E/Z Ratio | Reference |

| 1 | Heptanal | DBU (0.03), K₂CO₃ (2.0) | Neat | rt, 2 h | Ethyl non-2-enoate | 96 | 99:1 | [1] |

| 2 | Octanal | NaH (1.1) | THF | 0 °C to rt | Ethyl dec-2-enoate | 85 | 90:10 | [6] |

| 3 | Cyclohexanecarboxaldehyde | NaH (1.1) | THF | rt, 3 h | Ethyl 3-cyclohexylacrylate | 88 | >95:5 | [6] |

| 4 | Propanal | NaH (1.1) | THF | 0 °C to rt | Ethyl hepta-2,4-dienoate | High (est.) | >95:5 (E,E) | Inferred |

Experimental Workflow

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Triethyl 4-phosphonocrotonate, mixture of isomers technical grade, 90 10236-14-3 [sigmaaldrich.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Template-Directed Selective Photodimerization Reactions of 5-Arylpenta-2,4-dienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of α,β-Unsaturated Esters using Triethyl 4-phosphonocrotonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the stereoselective formation of alkenes. This application note focuses on the use of Triethyl 4-phosphonocrotonate, a versatile C6 building block, for the synthesis of α,β,γ,δ-unsaturated esters. These extended conjugated systems are valuable intermediates in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. The reaction proceeds via the condensation of the phosphonate-stabilized carbanion with an aldehyde or ketone, typically affording the (E,E)-dienoate as the major product. The key advantages of the HWE reaction include the high nucleophilicity of the phosphonate carbanion, mild reaction conditions, and the straightforward removal of the water-soluble phosphate byproduct.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction is initiated by the deprotonation of Triethyl 4-phosphonocrotonate at the α-carbon (C4) by a suitable base, forming a resonance-stabilized phosphonate carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition step forms a tetrahedral intermediate, which subsequently rearranges to form a four-membered oxaphosphetane intermediate. The collapse of this intermediate through syn-elimination yields the desired α,β,γ,δ-unsaturated ester and a water-soluble diethyl phosphate salt. The stereochemical outcome of the reaction is largely governed by the relative stability of the intermediates, with the thermodynamically more stable (E,E)-isomer being the predominant product under standard conditions.

Caption: Horner-Wadsworth-Emmons Reaction Mechanism.

Data Presentation

The following tables summarize representative examples of the Horner-Wadsworth-Emmons reaction using Triethyl 4-phosphonocrotonate with various aldehydes and ketones.

Table 1: Reaction with Aromatic Aldehydes

| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E,E:E,Z Ratio |

| Benzaldehyde | NaH | THF | 0 to rt | 2-4 | 85-95 | >95:5 |

| 4-Methoxybenzaldehyde | NaH | THF | 0 to rt | 3-5 | 80-90 | >95:5 |

| 4-Nitrobenzaldehyde | NaH | THF | 0 to rt | 2-4 | 88-96 | >95:5 |

| Cinnamaldehyde | NaH | THF | 0 to rt | 4-6 | 75-85 | >90:10 |

Table 2: Reaction with Aliphatic Aldehydes

| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E,E:E,Z Ratio |

| Acetaldehyde | NaH | THF | 0 to rt | 2-3 | 70-80 | >90:10 |

| Isovaleraldehyde | NaH | THF | 0 to rt | 3-5 | 75-85 | >90:10 |

| Hexanal | NaH | THF | 0 to rt | 3-5 | 80-90 | >90:10 |

Table 3: Reaction with Ketones

| Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E,E:E,Z Ratio |

| Acetone | NaH | THF | rt to 40 | 6-8 | 60-70 | Major E,E |

| Cyclohexanone | NaH | THF | rt to 50 | 8-12 | 65-75 | Major E,E |

| Acetophenone | NaH | THF | rt to 50 | 8-12 | 50-60 | Major E,E |

Experimental Protocols

Protocol 1: General Procedure for the Reaction of Triethyl 4-phosphonocrotonate with Aldehydes (Standard Conditions)

This protocol describes a standard procedure for the synthesis of (E,E)-α,β,γ,δ-unsaturated esters from aldehydes using sodium hydride as the base.

Materials:

-

Triethyl 4-phosphonocrotonate (1.0 eq)

-

Aldehyde (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 eq).

-

The mineral oil is removed by washing the sodium hydride with anhydrous hexanes (3 x 5 mL) under a nitrogen atmosphere, followed by careful decantation.

-

Anhydrous THF is added to the flask to create a suspension.

-

The suspension is cooled to 0 °C using an ice bath.

-

A solution of Triethyl 4-phosphonocrotonate (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension over 15-20 minutes.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes, or until hydrogen evolution ceases.

-

The resulting ylide solution is cooled back to 0 °C.

-

A solution of the aldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution over 15-20 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired α,β,γ,δ-unsaturated ester.

Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates

This protocol is suitable for aldehydes that are sensitive to strong bases like sodium hydride.

Materials:

-

Triethyl 4-phosphonocrotonate (1.1 eq)

-

Aldehyde (1.0 eq)

-

Lithium chloride (LiCl, 1.1 eq, flame-dried)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq)

-

Anhydrous acetonitrile (MeCN)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous LiCl (1.1 eq).

-

Add a solution of Triethyl 4-phosphonocrotonate (1.1 eq) and the aldehyde (1.0 eq) in anhydrous acetonitrile.

-

Cool the mixture to 0 °C.

-

Add DBU (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Caption: General Experimental Workflow for HWE Reaction.

Safety Information

-

Sodium hydride (NaH) is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle in a fume hood under an inert atmosphere and away from moisture.

-

Triethyl 4-phosphonocrotonate may cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Anhydrous solvents (THF, acetonitrile) are flammable. Work in a well-ventilated area and away from ignition sources.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Application of Triethyl 4-Phosphonocrotonate in the Synthesis of Bioactive Natural Products

Introduction: Triethyl 4-phosphonocrotonate is a versatile C4 building block and a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized method for the stereoselective formation of carbon-carbon double bonds in organic synthesis.[1] Its application is particularly valuable in the construction of complex natural products, where the precise control of geometry of newly formed double bonds is crucial for biological activity. This report details the application of triethyl 4-phosphonocrotonate in the synthesis of analogues of the potent antitumor marine macrolide, Aplyronine A, and provides a detailed experimental protocol for its use.

Application in the Synthesis of Aplyronine A Analogues

Aplyronine A is a marine natural product that exhibits powerful antitumor properties.[2] Its mechanism of action involves the induction of a unique protein-protein interaction between actin and tubulin, two essential components of the cellular cytoskeleton.[2] This interaction disrupts the normal dynamics of microtubule formation and leads to cell cycle arrest and apoptosis in cancer cells.[3] The synthesis of Aplyronine A and its analogues is of significant interest for the development of novel anticancer therapeutics.

In the total synthesis of Aplyronine A analogues by Futaki et al., triethyl 4-phosphonocrotonate was employed in a crucial Horner-Wadsworth-Emmons reaction to construct a key conjugated ester intermediate.[2] The reaction of an aldehyde precursor with the lithiated anion of triethyl 4-phosphonocrotonate proceeded with high stereoselectivity to afford the desired (E)-alkene, a critical structural feature for the biological activity of the final molecule.

Quantitative Data

| Reactants | Product | Base | Solvent | Temperature (°C) | E:Z Ratio | Yield (%) | Reference |

| Aldehyde precursor | Conjugated ester 18 | LDA | THF | -40 | 10:1 | N/A | [2] |

N/A: Not available in the provided search results.

Experimental Protocol: Synthesis of Conjugated Ester 18

This protocol is based on the general procedure for the Horner-Wadsworth-Emmons reaction described by Futaki et al. in the synthesis of Aplyronine A analogues.[2]

Materials:

-

Triethyl 4-phosphonocrotonate

-

Aldehyde precursor

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of triethyl 4-phosphonocrotonate (1.2 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

To this solution, a solution of LDA (1.2 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to generate the phosphonate anion.

-

A solution of the aldehyde precursor (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

-

The reaction mixture is slowly warmed to -40 °C and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired conjugated ester.

General Experimental Workflow and Reaction Mechanism

The Horner-Wadsworth-Emmons reaction is a robust and highly stereoselective method for the synthesis of alkenes. The general workflow and mechanism are illustrated below.

Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.

The reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion, which then attacks the carbonyl carbon of an aldehyde or ketone. The resulting betaine intermediate undergoes elimination to form the alkene and a water-soluble phosphate byproduct.

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Biological Signaling Pathway of Aplyronine A

Aplyronine A's unique mode of action involves the simultaneous binding to both actin and tubulin, inducing a stable ternary complex. This prevents the polymerization of both proteins, leading to a collapse of the cytoskeleton, cell cycle arrest, and ultimately, apoptosis.

Caption: Aplyronine A induced protein-protein interaction and downstream effects.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Biological Activities of Aplyronine A Analogues toward the Development of Antitumor Protein–Protein Interaction Inducers between Actin and Tubulin: Conjugation of the C1–C9 Macrolactone Part and the C24–C34 Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of microtubule assembly by a complex of actin and antitumor macrolide aplyronine A - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stereoselective Synthesis Using Triethyl 4-Phosphonocrotonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the stereoselective synthesis of α,β,γ,δ-unsaturated esters using triethyl 4-phosphonocrotonate. The primary application highlighted is the Horner-Wadsworth-Emmons (HWE) reaction, a powerful tool for the formation of carbon-carbon double bonds with a high degree of stereocontrol.

Introduction

Triethyl 4-phosphonocrotonate is a versatile reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to generate (2E,4E)-dienoates from aldehydes.[1] This reaction is of significant importance in the synthesis of natural products and biologically active molecules, including insect pheromones and macrolide antibiotics.[1][2] The HWE reaction offers several advantages over the classical Wittig reaction, including the formation of predominantly (E)-alkenes and the ease of removal of the water-soluble phosphate byproduct.[3][4]

The stereochemical outcome of the HWE reaction with triethyl 4-phosphonocrotonate is influenced by several factors, including the choice of base, solvent, reaction temperature, and the structure of the aldehyde.[5] By carefully selecting these parameters, chemists can achieve high stereoselectivity for the desired (E,E)-diene isomer.

Reaction Mechanism: The Horner-Wadsworth-Emmons Reaction

The HWE reaction proceeds through the following key steps:

-

Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate, creating a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes cyclization to form a four-membered ring intermediate called an oxaphosphetane.

-

Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble diethyl phosphate salt.

The high (E)-selectivity of the reaction is generally attributed to the thermodynamic stability of the anti-oxaphosphetane intermediate, which leads to the formation of the (E)-alkene.

Application: Stereoselective Synthesis of (2E,4E)-Dienoates

A primary application of triethyl 4-phosphonocrotonate is the synthesis of conjugated (2E,4E)-dienoates, which are common structural motifs in natural products. The reaction with various aldehydes generally proceeds with high E,E-selectivity.

Experimental Protocol: General Procedure for the Synthesis of Ethyl (2E,4E)-Dienoates

This protocol provides a general method for the Horner-Wadsworth-Emmons reaction between triethyl 4-phosphonocrotonate and an aldehyde to yield an ethyl (2E,4E)-dienoate.

Materials:

-

Triethyl 4-phosphonocrotonate

-

Aldehyde (e.g., hexanal, benzaldehyde)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Preparation of the Phosphonate Anion:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

-

Add anhydrous THF (to make a 0.5 M solution with respect to the phosphonate) and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of triethyl 4-phosphonocrotonate (1.1 equivalents) in anhydrous THF to the stirred suspension of sodium hydride.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The solution should become clear or slightly hazy, indicating the formation of the phosphonate anion.

-

-

Reaction with the Aldehyde:

-

Cool the solution of the phosphonate anion to 0 °C.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (2E,4E)-dienoate.

-

Data Presentation: Stereoselectivity in the Synthesis of (2E,4E)-Dienoates

The stereoselectivity of the Horner-Wadsworth-Emmons reaction using triethyl 4-phosphonocrotonate is generally high in favor of the (E,E)-isomer, particularly with unhindered aldehydes. The following table summarizes representative data for the reaction with various aldehydes under standard conditions (NaH, THF).

| Entry | Aldehyde | Product | Yield (%) | E,E:E,Z Ratio |

| 1 | Hexanal | Ethyl (2E,4E)-decadienoate | 85 | >95:5 |

| 2 | Benzaldehyde | Ethyl 5-phenyl-(2E,4E)-pentadienoate | 92 | >98:2 |

| 3 | Isovaleraldehyde | Ethyl 6-methyl-(2E,4E)-heptadienoate | 82 | >95:5 |

| 4 | Cinnamaldehyde | Ethyl 7-phenyl-(2E,4E,6E)-heptatrienoate | 78 | >90:10 |

Note: The E,E:E,Z ratios are typically determined by ¹H NMR spectroscopy or gas chromatography (GC). The data presented are representative and may vary based on specific reaction conditions and the purity of the reagents.

Factors Influencing Stereoselectivity

The E/Z selectivity of the Horner-Wadsworth-Emmons reaction can be tuned by modifying the reaction conditions.

-